molecular formula C18H17N3O5 B7811636 3,4,5-trimethoxy-N'-(2-oxoindol-3-yl)benzohydrazide

3,4,5-trimethoxy-N'-(2-oxoindol-3-yl)benzohydrazide

Cat. No.: B7811636
M. Wt: 355.3 g/mol
InChI Key: AYANULWFKLSSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethoxy-N’-(2-oxoindol-3-yl)benzohydrazide is a synthetic organic compound that features a trimethoxyphenyl group and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-(2-oxoindol-3-yl)benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with an appropriate indole derivative. One common method involves the reaction of 3,4,5-trimethoxybenzohydrazide with 2-oxoindole-3-carboxaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, including optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N’-(2-oxoindol-3-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the trimethoxyphenyl or indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N’-(2-oxoindol-3-yl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-(2-oxoindol-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects . The indole moiety may also contribute to its biological activity by interacting with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzohydrazide: Lacks the indole moiety but shares the trimethoxyphenyl group.

    2-Oxoindole-3-carboxaldehyde: Contains the indole moiety but lacks the trimethoxyphenyl group.

    3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure with different substituents.

Uniqueness

3,4,5-Trimethoxy-N’-(2-oxoindol-3-yl)benzohydrazide is unique due to the combination of the trimethoxyphenyl and indole moieties, which confer distinct biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

3,4,5-trimethoxy-N'-(2-oxoindol-3-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-24-13-8-10(9-14(25-2)16(13)26-3)17(22)21-20-15-11-6-4-5-7-12(11)19-18(15)23/h4-9H,1-3H3,(H,21,22)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYANULWFKLSSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=C3C=CC=CC3=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=C3C=CC=CC3=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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